Didodecyl disulfide
Overview
Description
Synthesis Analysis
The synthesis of didodecyl disulfide and related compounds involves intricate chemical pathways. For instance, the synthesis of didodecyl[1]benzothieno[3,2-b][1]benzothiophenes through the stilbene pathway has been reported, demonstrating a series of functionalization, McMurry coupling, and cyclization reactions with overall yields of 5-32% (Ruzié et al., 2013). Another approach includes the esterification from D-tartaric acid and n-dodecanol to synthesize N-didodecyl D-tartrate, highlighting the effects of catalysts and solvents on yield, achieving about 81% (Kewen, 2011).
Molecular Structure Analysis
The molecular structure of didodecyl disulfide derivatives can be characterized by various spectroscopic techniques. For example, the synthesis of didodecylmethyl hydroxyl sulfobetaine involved confirmation of molecular structure through FT-IR, mass spectrum, and 1H NMR, revealing its slight water solubility but good solubility in oils due to the presence of two long hydrocarbon chains (Xiangqian, 2014).
Chemical Reactions and Properties
Didodecyl disulfide and its derivatives participate in various chemical reactions. A novel method for synthesizing unsymmetrical disulfides from thiols using DDQ has been introduced, providing high product yields under mild conditions, thereby highlighting the compound's versatility in forming disulfide bonds (Vandavasi et al., 2011).
Physical Properties Analysis
The analysis of physical properties, such as solubility and interfacial tensions, is crucial for understanding the applications of didodecyl disulfide derivatives. For instance, didodecylmethyl hydroxyl sulfobetaine exhibited the ability to reduce interfacial tension to ultra-low levels without the need for alkali, alcohol, or other additives, showcasing its potential in enhanced oil recovery applications (Shi et al., 2015).
Chemical Properties Analysis
The chemical properties of didodecyl disulfide derivatives, such as reactivity and catalytic capabilities, are integral to their application in synthesis and industry. The oxidative nucleophilic strategy for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols represents a significant advancement, showcasing the compound's role in facilitating the production of these important compounds from thiol starting materials (Yamaguchi et al., 2014).
Scientific Research Applications
Cationic Self-Assembled Monolayers
Researchers have explored the use of didodecyl disulfide in creating cationic self-assembled monolayers (SAMs) on gold surfaces. These SAMs, composed of quaternary ammonium sulfur derivatives including didodecyl disulfide, have potential in controlling ionic functions on surfaces, which is significant for applications in nanotechnology and surface chemistry (Yokokawa et al., 2003).
Kinetic Study in Boundary Lubrication
Didodecyl disulfide has been studied in the context of boundary lubrication. A kinetic investigation showed that it exhibited the lowest reactivity among sulfur compounds in reducing wear rates on frictional surfaces (Sakurai et al., 1967).
Molecular Recognition
The potential of didodecyl disulfide in molecular recognition applications has been investigated. Studies focused on controlling the distance between charged headgroups on gold substrates using molecules like didodecyl disulfide. This research holds implications for molecular recognition and sensor technologies (Yokokawa et al., 2003).
Synthesis of Natural Compounds
In the field of organic chemistry, didodecyl disulfide has been identified as a component in the synthesis of natural compounds, such as in the isolation of new compounds from endophytic fungi (Zhang et al., 2009).
Anode Material in Sodium-Ion Batteries
Didodecyl disulfide-related compounds, specifically molybdenum disulfide, have been researched as promising anode materials in sodium-ion batteries. This research addresses the challenges of cycling stability and rate capability in battery technology (Wang et al., 2015).
Disulfide Engineering in Proteins
Didodecyl disulfide is relevant in disulfide engineering, a significant biotechnological tool for enhancing protein stability and modifying functional characteristics. Software like Disulfide by Design 2.0 has been developed to predict potential disulfide bonds, benefiting studies in protein dynamics and stability (Craig & Dombkowski, 2013).
Dielectric Relaxation Mechanisms
Research into the dielectric relaxation mechanisms of substances like didodecyl sulfide contributes to understanding molecular interactions and properties in liquid states, which is important for various applications in material science and chemistry (Dasgupta et al., 1969).
Safety And Hazards
properties
IUPAC Name |
1-(dodecyldisulfanyl)dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUSSOCODCSNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSSCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181971 | |
Record name | Dilauryl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyl disulfide | |
CAS RN |
2757-37-1 | |
Record name | Dilauryl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dilauryl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DILAURYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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